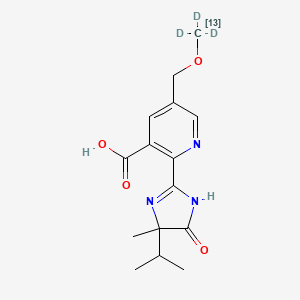
Imazamox-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imazamox-13C,d3 is a labeled version of Imazamox, a systemic herbicide known for its high selectivity, activity, safety, and broad-spectrum efficacy. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in tracing and quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imazamox-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Imazamox molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including isotope exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis using specialized equipment to handle isotopes, followed by rigorous quality control measures to achieve a purity of 99.63% .
Analyse Des Réactions Chimiques
Types of Reactions
Imazamox-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of this compound .
Applications De Recherche Scientifique
Imazamox-13C,d3 is extensively used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new herbicides and in environmental studies to monitor the degradation and persistence of herbicides in soil and water
Mécanisme D'action
Imazamox-13C,d3 exerts its effects by inhibiting the production of acetolactate synthase (ALS) in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts protein synthesis, interferes with DNA synthesis, and halts cell division and growth, ultimately leading to plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imazapyr: Another imidazolinone herbicide with a similar mechanism of action.
Imazethapyr: Also an imidazolinone herbicide, used for controlling broadleaf weeds and grasses.
Imazapic: Known for its use in controlling annual and perennial grasses and broadleaf weeds.
Uniqueness
Imazamox-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantitation in scientific studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .
Propriétés
Formule moléculaire |
C15H19N3O4 |
|---|---|
Poids moléculaire |
309.34 g/mol |
Nom IUPAC |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-(trideuterio(113C)methoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/i4+1D3 |
Clé InChI |
NUPJIGQFXCQJBK-JGWVFYFMSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
SMILES canonique |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















